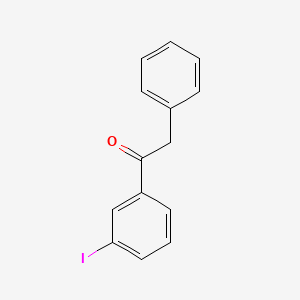

3'-Iodo-2-phenylacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJBDLODDSSGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642282 | |

| Record name | 1-(3-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214900-27-3 | |

| Record name | 1-(3-Iodophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Iodo-2-phenylacetophenone: Properties, Synthesis, and Reactivity for Advanced Chemical Research

An authoritative guide for researchers, scientists, and drug development professionals on the core chemical properties, synthesis, and versatile reactivity of the synthetic building block, 3'-Iodo-2-phenylacetophenone.

Abstract

This compound, a halogenated aromatic ketone, is a pivotal intermediate in modern organic synthesis. Its molecular architecture, featuring a reactive ketone carbonyl group, an alpha-phenyl ring, and a strategically positioned iodine atom on the meta-position of the second aromatic ring, makes it an exceptionally versatile substrate. The carbon-iodine bond is particularly amenable to a host of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, synthesis, and broad-ranging reactivity, with a focus on its applications in medicinal chemistry and drug discovery as a flexible scaffold for generating novel molecular entities.

Compound Identification and Physicochemical Properties

Nomenclature and Structural Information

-

Systematic IUPAC Name : 1-(3-iodophenyl)-2-phenylethanone

-

Common Name : this compound

-

Molecular Formula : C₁₄H₁₁IO

-

Molecular Weight : 334.14 g/mol

Core Physicochemical Data

Quantitative data for chemical compounds are critical for experimental design, including solvent selection and purification strategies. The properties of this compound are largely extrapolated from structurally similar compounds.

| Property | Value (Predicted/Analog Data) | Source/Analog Compound |

| Physical State | Solid | [2] (Analog: 3'-Iodoacetophenone) |

| Melting Point | Not specified; likely a low-melting solid. | Analog 3'-Iodoacetophenone melts at 25 °C.[1][3] |

| Boiling Point | > 107 °C at 1 mmHg | [2] (Analog: 3'-Iodoacetophenone) |

| Density | ~1.7 g/mL | [2] (Analog: 3'-Iodoacetophenone, 1.767 g/mL) |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol.[1][3] | Inferred from analogs. |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques. While a dedicated full spectrum for this specific compound is not publicly available, the expected signals can be reliably predicted based on its structure and data from analogs.

-

¹H NMR (Proton NMR) : Expected signals would include multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons on both phenyl rings. A characteristic singlet for the methylene (-CH₂-) protons would appear around 4.3 ppm.

-

¹³C NMR (Carbon NMR) : The spectrum would show a distinct signal for the carbonyl carbon (C=O) around 195-200 ppm. Multiple signals in the aromatic region (125-140 ppm) and a signal for the methylene carbon would also be present.

-

Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the ketone C=O stretch would be prominent around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M+) at m/z = 334, corresponding to the molecular weight of the compound. A characteristic isotopic pattern due to the presence of iodine would also be observable.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts Acylation .

Primary Synthetic Route: Friedel-Crafts Acylation

This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. In this case, iodobenzene is acylated using 2-phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction: Iodobenzene + 2-Phenylacetyl Chloride --(AlCl₃)--> this compound + HCl

Mechanistic Rationale and Optimization

The Lewis acid catalyst (AlCl₃) activates the 2-phenylacetyl chloride by coordinating to the chlorine atom, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich iodobenzene ring. The iodine atom is a deactivating but ortho-, para- directing group; however, due to the significant steric hindrance at the ortho position from the bulky iodine atom, the acylation reaction predominantly occurs at the meta and para positions. The formation of the meta-isomer, this compound, is often a significant product, which can be separated from the para-isomer via chromatography.

Synthesis Workflow Diagram

Caption: General workflow for Friedel-Crafts acylation synthesis.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in its distinct reactive sites, which can be addressed with high selectivity.

Overview of Reactive Sites

Caption: Key reactive sites on the this compound scaffold. (Note: A placeholder is used for the chemical structure image in the diagram above.)

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most versatile handle for molecular elaboration. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This makes the molecule a valuable building block in drug discovery.[6]

-

Suzuki-Miyaura Coupling : Reaction with an aryl or vinyl boronic acid to form a new C-C bond, creating biaryl structures. This is a cornerstone of modern pharmaceutical synthesis.[5]

-

Sonogashira Coupling : Coupling with a terminal alkyne to introduce alkynyl moieties, useful for constructing rigid molecular linkers.[5]

-

Buchwald-Hartwig Amination : Formation of a C-N bond by reacting with an amine, providing access to a wide range of substituted aniline derivatives.

-

Heck Reaction : Coupling with an alkene to form a substituted alkene product.

Reactions at the Carbonyl Group

The ketone functionality is a hub for various transformations:

-

Reduction : Can be reduced to the corresponding secondary alcohol using reagents like sodium borohydride (NaBH₄).

-

Wittig Reaction : Conversion of the carbonyl to an alkene using a phosphorus ylide.

-

Grignard Reaction : Addition of an organometallic reagent to form a tertiary alcohol.

Application in Medicinal Chemistry and Drug Discovery

Aryl ketones are foundational structures in medicinal chemistry, serving as building blocks for a vast array of biologically active molecules.[6] The presence of a halogen atom, like iodine, provides a crucial vector for diversification through cross-coupling chemistry.[6] This allows for the systematic exploration of the chemical space around a core scaffold, a process known as lead optimization.

This compound is a reagent used in the synthesis of sulfonamide derivatives containing dihydropyrazole moieties that act as inhibitors of matrix metalloproteinases MMP-2 and MMP-9.[1][3] These enzymes are implicated in cancer and inflammatory diseases, highlighting the therapeutic potential of molecules derived from this intermediate.

Handling, Safety, and Storage

As a laboratory chemical, this compound and its analogs require careful handling.

-

Toxicological Profile : May be harmful if swallowed.[7] Causes skin and serious eye irritation.[7][8]

-

Recommended Handling Procedures :

-

Storage : Store in a cool, dry, and well-ventilated place.[7][10] Keep the container tightly closed and store locked up.[7]

Experimental Protocols

Protocol: Synthesis of this compound (via Friedel-Crafts Acylation)

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

-

Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Reactant Addition : Add iodobenzene (1.0 eq) to the flask. In the dropping funnel, dissolve 2-phenylacetyl chloride (1.1 eq) in anhydrous DCM.

-

Catalyst Addition : Cool the flask to 0 °C in an ice bath. Carefully add aluminum chloride (AlCl₃, 1.2 eq) portion-wise to the stirred solution. The reaction is exothermic.

-

Reaction : Add the 2-phenylacetyl chloride solution dropwise from the funnel over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to separate the meta and para isomers and afford pure this compound.

Protocol: Suzuki-Miyaura Coupling using this compound

-

Setup : In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition : Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).

-

Reaction : Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

-

Purification : Purify the crude product via column chromatography to yield the desired biaryl ketone.

References

-

Pharmaffiliates. (n.d.). The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. Retrieved from [Link]

-

PubChem. Ethanone, 2-iodo-1-phenyl-. Retrieved from [Link]

-

PubChem. 2'-Iodoacetophenone. Retrieved from [Link]

-

PubChem. 2-Phenylacetophenone. Retrieved from [Link]

Sources

- 1. 3'-IODOACETOPHENONE CAS#: 14452-30-3 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3'-IODOACETOPHENONE | 14452-30-3 [chemicalbook.com]

- 4. 2-Phenylacetophenone | C14H12O | CID 9948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. 2'-Iodoacetophenone | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

3'-Iodo-2-phenylacetophenone CAS number 214900-27-3

An In-depth Technical Guide to 3'-Iodo-2-phenylacetophenone (CAS: 214900-27-3)

This document provides a comprehensive technical analysis of this compound, a specialized aromatic ketone. While specific literature on this exact molecule is limited, its structure—a deoxybenzoin (2-phenylacetophenone) core functionalized with an iodine atom—allows for a robust, expert-led projection of its chemical properties, synthesis, and utility in advanced research applications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound as a versatile synthetic building block.

Part 1: Physicochemical and Spectroscopic Profile

The structure of this compound combines the well-understood 2-phenylacetophenone scaffold with a strategically placed iodine atom. This modification significantly influences its reactivity and potential applications, particularly in metal-catalyzed cross-coupling reactions.

Predicted Physicochemical Properties

The following table summarizes the known and predicted properties for this compound.

| Property | Value | Source |

| CAS Number | 214900-27-3 | [1] |

| Molecular Formula | C₁₄H₁₁IO | [1] |

| Molecular Weight | 322.14 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Inferred[2] |

| Topological Polar Surface Area | 17.1 Ų | [3] |

| XLogP3-AA | 3.9 | [3] |

| Rotatable Bond Count | 3 | [3] |

Anticipated Spectroscopic Characterization

Verifying the identity and purity of this compound is critical. Based on the structure and known data for analogous compounds like 2-phenylacetophenone[4][5], the following spectral characteristics are anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct regions for the aromatic and methylene protons.

-

The singlet methylene (-CH₂-) protons adjacent to the carbonyl group are predicted to appear around δ 4.2-4.3 ppm.

-

The five protons of the unsubstituted phenyl ring will likely appear as a multiplet between δ 7.2-7.4 ppm.

-

The protons on the iodinated phenyl ring will be the most revealing: a singlet (or narrow triplet) for the proton at the C2' position, a doublet of doublets for the proton at the C4' position, a triplet for the proton at the C5' position, and a doublet of doublets for the proton at the C6' position, all expected between δ 7.1-7.8 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon (C=O) should be readily identifiable as a singlet around δ 196-198 ppm.

-

The methylene carbon (-CH₂-) is expected around δ 45-46 ppm.

-

Aromatic carbons will appear in the δ 125-145 ppm range. The carbon atom directly bonded to the iodine (C-I) will show a characteristic signal at a higher field (lower ppm value, ~95 ppm) compared to other aromatic carbons due to the heavy atom effect.

-

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch is expected between 1680-1690 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretches will also be present.

-

MS (Mass Spectrometry): The molecular ion peak [M]⁺ is expected at m/z 322. A prominent fragment corresponding to the loss of the iodophenyl group ([M-C₆H₄I]⁺) or the benzyl group ([M-C₇H₇]⁺) would be anticipated. The isotopic pattern of iodine would not be visible as it is monoisotopic.

Part 2: Proposed Synthesis Methodologies

The most direct and industrially relevant method for synthesizing aromatic ketones is the Friedel-Crafts acylation.[6][7] This electrophilic aromatic substitution reaction provides a reliable pathway to this compound.

Primary Synthetic Route: Friedel-Crafts Acylation

This approach involves the reaction between benzene and a suitably substituted phenylacetyl chloride. The key to this synthesis is the preparation of the acyl chloride from 3-iodophenylacetic acid.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (3-Iodophenyl)acetyl Chloride

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add 3-iodophenylacetic acid (26.2 g, 0.1 mol).

-

Reaction: Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the flask at room temperature.

-

Heating: Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The crude (3-iodophenyl)acetyl chloride is a dark oil and can be used directly in the next step.

Step 2: Friedel-Crafts Acylation

-

Setup: In a separate 500 mL flame-dried, three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry benzene (200 mL). Cool the suspension to 0-5 °C in an ice bath.

-

Addition: Dissolve the crude (3-iodophenyl)acetyl chloride from Step 1 in dry benzene (50 mL) and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (300 g) and concentrated HCl (50 mL). This will decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, wash with 1M NaHCO₃ solution, then with brine, and finally dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the solid residue by recrystallization from ethanol or isopropanol to afford pure this compound.

Part 3: Key Applications in Research & Development

The true value of this compound lies in its potential as a highly versatile intermediate. The presence of both a reactive carbonyl group and a C(aryl)-I bond opens avenues for extensive molecular elaboration.

A Versatile Hub for Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via well-established cross-coupling reactions.[8][9] This makes the title compound an ideal starting material for building libraries of complex biaryl and substituted derivatives.

Caption: Potential synthetic transformations of this compound.

Protocol Example: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

-

Setup: To a Schlenk flask, add this compound (322 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (414 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).

-

Reaction: Heat the mixture to 90 °C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution. Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

Utility in Medicinal Chemistry and Drug Discovery

-

Scaffold for Bioactive Molecules: The 2-phenylacetophenone core is found in molecules with reported antimicrobial and efflux pump inhibition activities.[10][11] This compound serves as an advanced intermediate to synthesize novel derivatives for screening.

-

Heavy Atom for Crystallography: The iodine atom is electron-rich and can be invaluable for solving protein-ligand crystal structures through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing. This facilitates structure-based drug design.

-

Modulation of Pharmacokinetic Properties: The introduction of an iodine atom increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Part 4: Safety and Handling

While a specific safety data sheet for this compound is not widely available, prudent laboratory practices should be followed based on its chemical class.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Aromatic ketones may cause irritation.[5]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound (CAS 214900-27-3) represents a strategically designed chemical building block. While not extensively characterized in public literature, its structure provides a clear roadmap for its synthesis and application. Its primary value lies in its role as a precursor for complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. For researchers in synthetic organic chemistry and drug discovery, this compound offers a reliable and versatile starting point for the development of novel materials and potential therapeutic agents.

References

-

PubChem. 2-Phenylacetophenone | C14H12O | CID 9948. Available at: [Link]

-

ACS Publications | Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available at: [Link]

-

ResearchGate. Effect of the structure of methoxy-substituted acetophenones and.... Available at: [Link]

-

PubMed. Study on the Reactive Transient α-λ3-iodanyl-acetophenone Complex.... Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Available at: [Link]

-

Semantic Scholar. Practical and efficient Suzuki-Miyaura cross-coupling of 2-iodocycloenones with arylboronic acids catalyzed by recyclable Pd(0)/C. Available at: [Link]

-

NIH National Library of Medicine. Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. Available at: [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

-

Organic Chemistry Portal. Hypervalent Iodine Compounds. Available at: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

-

ResearchGate. Synthesis, characterization of β- amino ketone complexes and Study of their antibacterial activity. Available at: [Link]

-

Online Chemistry notes. Aromatic Aldehydes and Ketones - Preparation and Properties. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Phenylacetophenone(451-40-1) 1H NMR spectrum [chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Aromatic ketone [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Page loading... [wap.guidechem.com]

- 11. medchemexpress.com [medchemexpress.com]

Molecular structure of 3'-Iodo-2-phenylacetophenone

An In-depth Technical Guide to the Molecular Structure of 3'-Iodo-2-phenylacetophenone

Abstract

This technical guide provides a comprehensive examination of this compound, a substituted aromatic ketone of significant interest in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, explore a robust synthetic methodology, and provide a detailed analysis of its structural characterization through modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the potential applications of this versatile molecular scaffold.

Introduction: Understanding the Core Structure

This compound, with the chemical formula C₁₄H₁₁IO and a molecular weight of 322.15 g/mol , belongs to the deoxybenzoin (2-phenylacetophenone) class of ketones.[1] The structure is characterized by an acetophenone core, where the carbonyl group is attached to a benzene ring substituted with an iodine atom at the meta-position (C3'). The α-carbon of the ketone is substituted with a phenyl group.

The acetophenone framework is a ubiquitous structural motif in natural products and synthetic pharmaceuticals, serving as a versatile precursor for a wide array of heterocyclic compounds and drug candidates.[2][3] The introduction of specific substituents dramatically modulates the molecule's properties:

-

The 2-Phenyl Group: This bulky, non-polar group significantly influences the molecule's conformation and lipophilicity. It provides a foundational structure found in many biologically active compounds.

-

The 3'-Iodo Substituent: The iodine atom is a critical functional handle. Its large size and electron-withdrawing nature impact the electronic properties of the adjacent aromatic ring. More importantly, it serves as an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of more complex analogs. This feature makes this compound a valuable building block in diversity-oriented synthesis strategies.[4] Furthermore, iodine can act as a halogen bond donor, a specific non-covalent interaction increasingly recognized for its importance in molecular recognition and drug-receptor binding.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can infer its properties by analyzing its constituent parts: 2-phenylacetophenone and 3'-iodoacetophenone. This comparative approach provides a robust framework for predicting its behavior.

| Property | 2-Phenylacetophenone (Deoxybenzoin) | 3'-Iodoacetophenone | Predicted: this compound |

| Molecular Formula | C₁₄H₁₂O[5] | C₈H₇IO[6] | C₁₄H₁₁IO |

| Molecular Weight | 196.24 g/mol [5] | 246.05 g/mol [6] | 322.15 g/mol [1] |

| CAS Number | 451-40-1[5] | 14452-30-3[6] | 214900-27-3[1] |

| Appearance | White crystalline solid[5] | Orange Solid[6] | Expected to be a crystalline solid (likely off-white to yellow/orange) |

| Melting Point | 54-55 °C | 25 °C[6] | Estimated to be higher than 2-phenylacetophenone due to increased molecular weight and potential for halogen bonding. |

| Boiling Point | 320 °C | 98 °C at 1 mmHg[6] | High boiling point, susceptible to decomposition at atmospheric pressure. |

| Solubility | Insoluble in water; soluble in organic solvents. | Soluble in Chloroform, Ethyl Acetate, Methanol (slightly).[6] | Expected to have low water solubility and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

The increased molecular weight and the presence of the polarizable iodine atom in this compound are expected to result in stronger intermolecular forces (van der Waals and dipole-dipole interactions) compared to the parent 2-phenylacetophenone, leading to a higher melting point.

Synthesis and Mechanistic Insight

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct and reliable method for forming the crucial carbon-carbon bond between the acyl group and the aromatic ring.

Retrosynthetic Analysis: The target molecule can be disconnected at the bond between the carbonyl carbon and the iodinated phenyl ring. This reveals the key synthons: a phenylacetyl electrophile (such as phenylacetyl chloride) and a nucleophilic 3-iodoanisole or 3-iodophenol derivative. Using 3-iodoanisole is often preferred due to the activating and ortho-, para-directing nature of the methoxy group, which can then be cleaved to yield the desired product if starting from a phenol is not direct. A more direct approach involves the acylation of 3-iodoaniline followed by diazotization and hydrolysis, though the Friedel-Crafts remains a primary choice.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a validated approach for synthesizing phenylacetophenone derivatives, adapted for this specific target.[7]

Step 1: Reaction Setup and Execution

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in dry DCM to the stirred suspension.

-

After 15 minutes of stirring, add 3-iodotoluene or a similar 3-iodinated aromatic precursor (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Causality: The use of a Lewis acid catalyst like AlCl₃ is essential. It coordinates to the carbonyl oxygen of phenylacetyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich iodinated aromatic ring to forge the new C-C bond. Anhydrous conditions are critical to prevent quenching of the catalyst.

Step 2: Work-up and Purification

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the catalyst.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous evidence of its identity and purity.

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and methylene protons.

-

Aromatic Protons (Iodophenyl Ring): The four protons on the iodinated ring (H2', H4', H5', H6') will appear in the downfield region (δ 7.2-8.0 ppm). Due to the meta-substitution, they will exhibit complex splitting patterns (doublets, triplets, and singlets). The proton ortho to the iodine (H2') and the proton between the iodo and carbonyl groups (H4') will be deshielded.

-

Aromatic Protons (Phenyl Ring): The five protons on the C8-phenyl ring will likely appear as a multiplet around δ 7.2-7.4 ppm.

-

Methylene Protons (H8): The two protons on the α-carbon (C8) will appear as a sharp singlet around δ 4.0-4.5 ppm, deshielded by the adjacent carbonyl group and phenyl ring.

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 14 unique carbon environments.

-

Carbonyl Carbon (C7): The ketone carbonyl carbon will be the most downfield signal, typically appearing around δ 195-200 ppm.

-

Aromatic Carbons: The 12 aromatic carbons will resonate in the δ 120-140 ppm range. The carbon bearing the iodine atom (C3') will be shifted upfield due to the heavy atom effect, appearing around δ 95-100 ppm. The carbons directly attached to the carbonyl group (C1') and the methylene group (C1'') will be identifiable.

-

Methylene Carbon (C8): The α-carbon will appear around δ 45-50 ppm.

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

-

Molecular Ion Peak (M⁺): A prominent peak will be observed at m/z = 322, corresponding to the molecular weight of the compound.[1]

-

Isotope Pattern: The presence of iodine (¹²⁷I) will give a characteristic M+1 peak.

-

Key Fragmentation Patterns: Common fragmentation pathways include the α-cleavage to form the benzoyl cation (C₆H₅CO⁺, m/z = 105) and the benzyl cation (C₇H₇⁺, m/z = 91), or the formation of the iodobenzoyl cation (IC₆H₄CO⁺, m/z = 231).

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band will be present in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple bands will be observed in the 1450-1600 cm⁻¹ region.

Potential Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a strategic starting material for creating libraries of complex molecules for biological screening.[8]

-

Scaffold for Heterocycle Synthesis: The acetophenone moiety is a classic precursor for synthesizing a wide range of biologically active heterocycles, including flavones, chalcones, and pyrazoles.[3]

-

Medicinal Chemistry Building Block: Substituted acetophenones are key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and muscle relaxants.[9] For instance, 3''-Iodoacetophenone has been utilized in synthesizing inhibitors of matrix metalloproteinases (MMP-2/MMP-9), enzymes implicated in cancer metastasis.[6]

-

Probes for Chemical Biology: The iodine atom allows for the facile introduction of reporter tags, radiolabels (e.g., ¹²⁵I), or other functionalities through cross-coupling chemistry, making it a valuable tool for developing chemical probes to study biological systems.

Conclusion

This compound is a molecule of significant synthetic utility. Its structure, combining the reactive acetophenone core with a versatile iodinated phenyl ring, makes it an ideal platform for constructing complex molecular architectures. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic signatures, as detailed in this guide, empowers researchers to leverage this compound effectively in drug discovery, materials science, and organic synthesis. The strategic placement of the iodine atom, in particular, opens up a vast chemical space for exploration through modern cross-coupling methodologies, ensuring its continued relevance in the scientific community.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9948, 2-Phenylacetophenone. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240431, 2'-Iodoacetophenone. Retrieved from [Link].

-

Rieke Metals, Inc. (n.d.). This compound. Retrieved from [Link].

-

Soković, M., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(2), 739. Available at: [Link].

- Ishihara Sangyo Kaisha, Ltd. (2005). Process for producing 2-phenylacetophenone derivatives and precursors therefor. Google Patents, US6956132B2.

-

Kouznetsov, V. V., & Zubkov, F. I. (2023). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Molecules, 28(4), 1835. Available at: [Link].

-

Organic Chemistry Portal. (n.d.). Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of 4-Iodoacetophenone (CAS 13329-40-3). Retrieved from [Link].

-

Allais, F., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1121. Available at: [Link].

- Jiangsu Jiayi Pharmaceutical Co Ltd. (2020). Synthetic method of 3-amino-2-hydroxyacetophenone. Google Patents, CN107698452B.

- Anhui Bayi Chemical Co Ltd. (2011). Method for synthesizing 3-hydroxyacetophenone. Google Patents, CN102040499A.

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link].

Sources

- 1. This compound | #6052-2 | Rieke Metals Products & Services [riekemetals.com]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2-Phenylacetophenone | C14H12O | CID 9948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3'-IODOACETOPHENONE | 14452-30-3 [chemicalbook.com]

- 7. US6956132B2 - Process for producing 2-phenylacetophenone derivatives and precursors therefor - Google Patents [patents.google.com]

- 8. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]

Spectroscopic data of 3'-Iodo-2-phenylacetophenone

An In-depth Technical Guide to the Spectroscopic Data of 3'-Iodo-2-phenylacetophenone

Abstract

This compound is a substituted deoxybenzoin derivative whose structural complexity presents a valuable case study for modern spectroscopic analysis. The presence of two distinct aromatic rings, a carbonyl group, a methylene bridge, and a heavy halogen atom (iodine) creates a unique spectral fingerprint. This guide provides a comprehensive analysis of the expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. We delve into the theoretical underpinnings of the expected spectral features, explain the causality behind experimental choices, and present detailed protocols for data acquisition. The interpretation of the data is grounded in established principles, with key structural assignments supported by predictive analysis and comparison to related compounds.

Molecular Structure and Spectroscopic Overview

This compound, with a molecular formula of C₁₄H₁₁IO and a molecular weight of 322.15 g/mol [1], possesses a core acetophenone structure with a phenyl group at the α-carbon (position 2) and an iodine atom at the meta-position (3') of the benzoyl ring. This arrangement dictates the electronic environment of every atom, which is directly probed by various spectroscopic techniques.

Understanding this structure is paramount for interpreting the resulting spectra. The key features include:

-

An aromatic ketone, which influences the IR stretching frequency and the ¹³C NMR chemical shift of the carbonyl carbon.

-

Two magnetically inequivalent aromatic systems.

-

An isolated methylene group (-CH₂-), which provides a simple singlet in the ¹H NMR spectrum.

-

The carbon-iodine bond, which has a profound "heavy atom effect" on the ¹³C NMR shift of the carbon to which it is attached.

Figure 1: Chemical structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. For this compound, the most diagnostic absorption will be the carbonyl (C=O) stretch.

Causality Behind Experimental Choices: The sample is prepared as a KBr pellet to obtain a solid-state spectrum, eliminating solvent interference in the fingerprint region. A background scan is essential to correct for atmospheric CO₂ and H₂O, ensuring that the observed peaks originate solely from the analyte.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of crystalline this compound with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Processing: The instrument software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum.

Data Interpretation and Predicted IR Absorptions

The conjugation of the carbonyl group with the 3'-iodophenyl ring lowers its stretching frequency from the typical value for a saturated ketone (~1715 cm⁻¹).[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3060 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on both phenyl rings. |

| ~2920 | Weak | Methylene C-H Stretch | Asymmetric and symmetric stretching of the α-CH₂ group. |

| ~1685 | Strong | C=O Stretch (Ketone) | The key diagnostic peak. Its position below 1700 cm⁻¹ confirms conjugation with an aromatic ring.[2][4][5] |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations within the two phenyl rings. |

| ~1260 | Strong | C-C(=O)-C Stretch | Stretching and bending vibration of the ketone core structure.[4] |

| 800-690 | Strong | Aromatic C-H Bending | Out-of-plane bending patterns are indicative of the substitution on the aromatic rings (meta- and mono-substituted). |

| ~530 | Medium-Weak | C-I Stretch | The carbon-iodine bond vibration appears in the far-IR region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a standard solvent for organic molecules, offering excellent solubility and a single solvent peak that does not interfere with the analyte's signals. Tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra.

Workflow for NMR Data Acquisition and Processing

Figure 2: Standard workflow for NMR analysis.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum is predicted to show distinct signals for the methylene protons and the two different aromatic rings. The integration of these signals should correspond to a 2H : 4H : 5H ratio.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.25 | Singlet (s) | 2H | -CH₂- | These protons are chemically equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. Its downfield position is due to the deshielding effects of the adjacent carbonyl and phenyl groups. |

| ~7.28-7.40 | Multiplet (m) | 5H | Phenyl-H (C₆H₅) | Protons of the unsubstituted 2-phenyl ring. They appear as a complex multiplet in their typical aromatic region. |

| ~7.50 | Triplet (t) | 1H | H-5' | This proton is coupled to both H-4' and H-6', resulting in a triplet. |

| ~7.85 | Doublet of Doublets (dd) | 1H | H-6' | Coupled to H-5' (meta coupling) and H-2' (para coupling), leading to a dd pattern. |

| ~7.95 | Doublet of Doublets (dd) | 1H | H-4' | Coupled to H-5' (meta coupling) and H-2' (para coupling). |

| ~8.20 | Triplet/Multiplet (t/m) | 1H | H-2' | This proton is adjacent to the electron-withdrawing carbonyl group, shifting it significantly downfield. It appears as a small triplet or multiplet due to meta-coupling with H-4' and H-6'. |

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum will provide information on all 14 carbon atoms in the molecule. Due to the molecule's asymmetry, 12 distinct signals are expected (some aromatic carbons may have overlapping signals).

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~196.5 | C=O | The carbonyl carbon is highly deshielded and appears far downfield, typical for an aromatic ketone.[3][6][7][8] |

| ~142.1 | C-4' | Aromatic carbon deshielded by the iodine atom. |

| ~137.5 | C-1' | The quaternary carbon attached to the carbonyl group. |

| ~134.8 | C-1'' | The quaternary carbon of the 2-phenyl group. |

| ~130.5 | C-6' | Aromatic CH carbon. |

| ~129.2 | C-2''/C-6'' | Aromatic CH carbons of the 2-phenyl group. |

| ~128.8 | C-3''/C-5'' | Aromatic CH carbons of the 2-phenyl group. |

| ~127.5 | C-2' | Aromatic CH carbon deshielded by the adjacent carbonyl group. |

| ~127.0 | C-4'' | Aromatic CH carbon of the 2-phenyl group. |

| ~94.5 | C-3' | The carbon directly bonded to iodine. The "heavy atom effect" causes a significant upfield shift to this unusual position for an aromatic carbon. |

| ~45.8 | -CH₂- | The aliphatic methylene carbon, positioned downfield due to adjacent deshielding groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Causality Behind Experimental Choices: Electron Ionization (EI) is used because it is a high-energy technique that induces reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint. A high-resolution mass spectrometer (like a TOF or Orbitrap) is specified to enable the determination of the exact mass, which confirms the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-EI)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The exact mass of the molecular ion is compared to the theoretical mass calculated from the molecular formula (C₁₄H₁₁IO).

Data Interpretation and Predicted Fragmentation

The mass spectrum will show a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of the weakest bonds.

Figure 3: Predicted major fragmentation pathways for this compound under EI conditions.

| m/z | Ion Formula | Identity | Rationale |

| 322 | [C₁₄H₁₁IO]⁺˙ | Molecular Ion (M⁺) | Corresponds to the exact molecular weight of the compound. |

| 233 | [C₇H₄IO]⁺ | 3-Iodobenzoyl cation | A very stable acylium ion formed by α-cleavage and loss of a benzyl radical (•CH₂C₆H₅). Expected to be a major peak.[9][10] |

| 203 | [C₆H₄I]⁺ | 3-Iodophenyl cation | Formed by the loss of carbon monoxide (CO) from the 3-iodobenzoyl cation (m/z 233). |

| 195 | [C₁₄H₁₁O]⁺ | [M-I]⁺ | Loss of the iodine radical from the molecular ion. The C-I bond is relatively weak. |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation | Formed by α-cleavage and loss of the 3-iodobenzoyl radical. This is a very common and stable fragment in molecules containing a benzyl group.[9] |

| 77 | [C₆H₅]⁺ | Phenyl cation | Arises from further fragmentation of larger ions. |

Summary and Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its structure. The key identifying features are:

-

IR: A strong carbonyl absorption at ~1685 cm⁻¹ confirming the conjugated ketone.

-

¹H NMR: A characteristic singlet for the -CH₂- group at ~4.25 ppm and distinct, complex multiplets for the two different aromatic rings.

-

¹³C NMR: A carbonyl signal at ~196.5 ppm and a unique upfield signal at ~94.5 ppm, which is the definitive signature of the carbon atom bonded to iodine.

-

MS: A molecular ion peak at m/z 322, with major fragments at m/z 233 (loss of benzyl radical) and m/z 91 (benzyl/tropylium ion), confirming the core structure and connectivity.

This guide serves as a foundational reference for researchers working with this compound or structurally similar molecules. The provided protocols and detailed interpretations offer a framework for high-quality data acquisition and analysis, ensuring scientific rigor in chemical characterization.

References

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. Retrieved from [Link]

-

ResearchGate. (1983). Spectroscopic Investigation of Some Chalcones. Retrieved from [Link]

-

OUCI. (2021). Spectroscopic evaluation of chalcone derivatives and their zinc metal complexes: A combined experimental and computational approach. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Signal Areas. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry Connected. (n.d.). IR Correlation chart. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910). Retrieved from [Link]

-

Rieke Metals Products & Services. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 3'-Iodoacetophenone. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Interpretation Mass spectral interpretation. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). US6956132B2 - Process for producing 2-phenylacetophenone derivatives and precursors therefor.

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Iodoacetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-iodothiophenes 78 via iodocyclization. Retrieved from [Link]

-

TSI Journals. (2012). SYNTHESIS OF IODO-FLAVANONES AND CHROMANONES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hypervalent iodine(III) compound synthesis by oxidation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetophenone - NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetophenone - NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound | #6052-2 | Rieke Metals Products & Services [riekemetals.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. scribd.com [scribd.com]

- 9. asdlib.org [asdlib.org]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Safe Handling of 3'-Iodo-2-phenylacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

3'-Iodo-2-phenylacetophenone (CAS No: 214900-27-3; Molecular Formula: C₁₄H₁₁IO) is an aryl iodide ketone of significant interest in synthetic organic chemistry and drug discovery.[1][2] Its utility primarily stems from the presence of the iodine atom on the phenyl ring, which serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings.[3] This reactivity allows for the strategic construction of complex carbon-carbon bonds, making it a valuable building block for the synthesis of novel pharmaceutical intermediates and other high-value organic molecules.

Given its role as a reactive intermediate, a comprehensive understanding of its safety and handling profile is paramount for ensuring laboratory safety and experimental integrity. This guide provides a detailed examination of the known and extrapolated hazards associated with this compound, establishing best practices for its handling, storage, and emergency management.

Hazard Identification and Classification

While specific toxicological data for this compound is not extensively documented, a reliable hazard profile can be extrapolated from safety data for closely related structural analogs, such as 2'-iodoacetophenone and 3'-iodoacetophenone.[4] The primary hazards are associated with irritation and acute toxicity.

GHS Hazard Classification (Extrapolated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[4] |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation.[5][4] |

| Serious Eye Damage / Irritation | Category 2A / 1 | H319/H318: Causes serious eye irritation/damage.[6][4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[4][7] |

Primary Routes of Exposure:

-

Inhalation: Inhalation of dust can irritate the respiratory tract.[4]

-

Skin Contact: Direct contact can cause skin irritation.[5]

-

Eye Contact: The compound is a serious eye irritant and may cause significant damage.[6]

-

Ingestion: Ingestion may be harmful.[6]

NFPA 704 Hazard Diamond (Estimated)

| Category | Rating | Explanation |

| Health (Blue) | 2 | Intense or continued exposure could cause temporary incapacitation or possible residual injury.[6] |

| Flammability (Red) | 1 | Material requires considerable preheating before ignition can occur (Flash Point >93.3°C).[6] |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions.[6] |

| Special (White) | - | No special hazards. |

Exposure Controls and Personal Protective Equipment (PPE)

Effective containment of this compound is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood . All weighing, transferring, and reaction setup operations should be performed within the fume hood to minimize the risk of inhaling airborne dust or vapors.[8] Workstations should also be equipped with an accessible eyewash station and safety shower.[5]

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory for all personnel handling this compound. The causality behind each selection is critical: the goal is to create a complete barrier against the primary exposure routes.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes.[9] A face shield should be worn over goggles during procedures with a higher risk of splashing.[10]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[11] It is best practice to double-glove , especially when significant handling is required.[11] Gloves should be inspected before use and changed immediately if contaminated or after 30-60 minutes of use.[11]

-

Lab Coat/Gown: A clean, buttoned lab coat is required. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or an impermeable gown should be used.[12]

-

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are not available or if there is a potential for generating significant airborne dust, a NIOSH-approved respirator (e.g., an N95 dust mask or an elastomeric half-mask with P100 filters) must be worn.[9][13]

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for mitigating risks during handling and storage.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all required PPE is donned correctly. Verify the chemical fume hood is operational (check airflow monitor).

-

Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood. Use a spatula to gently transfer the material, avoiding actions that could generate dust. If possible, use a balance located inside the hood or a contained weighing station.

-

Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully. Ensure the vessel is adequately secured.

-

Post-Handling: After handling, decontaminate the spatula and work surface. Carefully remove the outer layer of gloves before exiting the fume hood.[11] Wash hands thoroughly with soap and water after completing the work and removing all PPE.[4]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Store in a tightly sealed, properly labeled container.[4][14]

-

Location: Keep in a dry, cool, and well-ventilated area designated for chemical storage.[4][14]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases.[5][4]

-

Light Sensitivity: Iodo-aromatic compounds can be light-sensitive and may degrade over time.[5][4] Store in an opaque container or in a dark cabinet to prevent photochemical decomposition.

Emergency Procedures

A clear and rehearsed emergency plan is a critical component of laboratory safety.

Spill Response

Immediate and correct response to a spill can prevent a minor incident from escalating.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

-

Skin Contact: Remove contaminated clothing. Wash affected skin thoroughly with soap and plenty of water.[5] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][14]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and hydrogen iodide may be formed.[5][4]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[5]

Stability and Reactivity Profile

Understanding the chemical's reactivity is key to preventing unintended and potentially hazardous reactions.

| Property | Description |

| Chemical Stability | Stable under recommended storage conditions (cool, dry, dark).[4][9] |

| Conditions to Avoid | Exposure to light, excess heat, and incompatible materials.[4] |

| Incompatible Materials | Strong oxidizing agents: Can lead to vigorous or explosive reactions. Strong bases: May promote decomposition or side reactions.[4] |

| Hazardous Decomposition | Under fire conditions, will produce carbon monoxide, carbon dioxide, and hydrogen iodide.[4] |

| Hazardous Polymerization | Will not occur.[5][4] |

The carbon-iodine bond is the primary site of reactivity. While this makes the compound an excellent substrate for cross-coupling reactions, it also means it can be susceptible to degradation in the presence of strong nucleophiles, bases, or upon prolonged exposure to UV light.

Waste Disposal Considerations

All waste containing this compound, including contaminated materials and rinseates, must be treated as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Do not dispose of this chemical down the drain or in general waste.[14]

-

Arrange for disposal through a licensed professional waste disposal service, ensuring compliance with all local, state, and federal regulations.[4]

Conclusion

This compound is a valuable synthetic intermediate whose safe use hinges on a thorough understanding of its potential hazards and the consistent application of rigorous safety protocols. By utilizing appropriate engineering controls, wearing mandatory personal protective equipment, and adhering to established procedures for handling, storage, and emergency response, researchers can effectively mitigate the risks associated with this compound. The foundation of laboratory safety is a proactive culture of risk assessment and procedural discipline.

References

-

Benchchem. This compound | 214900-27-3.

-

Sigma-Aldrich. Safety Data Sheet for Benzoin (similar ketone structure).

-

ChemicalBook. 3'-IODOACETOPHENONE - Safety Data Sheet.

-

Fisher Scientific. SAFETY DATA SHEET - 2'-IODOACETOPHENONE.

-

CHEMM. Personal Protective Equipment (PPE).

-

U.S. Environmental Protection Agency. Personal Protective Equipment.

-

Fisher Scientific. SAFETY DATA SHEET - 2''-Iodoacetophenone (re-confirms hazards).

-

Sigma-Aldrich. SAFETY DATA SHEET - 4'-hydroxyacetophenone (related compound).

-

NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4'-Iodoacetophenone.

-

Santa Cruz Biotechnology. SAFETY DATA SHEET - 3'-Methylacetophenone (related compound).

-

Seton. Discover the Various Types of PPE for Optimal Chemical Safety.

-

ASHP. PERSONAL PROTECTIVE EQUIPMENT.

-

Sigma-Aldrich. SAFETY DATA SHEET - Acetophenone (parent structure).

-

TCI Chemicals. SAFETY DATA SHEET - 2,2-Dimethoxy-2-phenylacetophenone.

-

Benchchem. Proper Disposal of 2'-Iodo-2-(2-methoxyphenyl)acetophenone: A Guide for Laboratory Professionals.

-

Guidechem. 2'-Iodo-2-phenylacetophenone 430429-42-8 wiki.

-

ChemicalBook. This compound | 214900-27-3.

-

Sigma-Aldrich. SAFETY DATA SHEET - 4-Ethylacetophenone.

-

U.S. Chemical Storage. Safe Chemical Storage Solutions for Acetophenone.

-

Cayman Chemical. α-Pyrrolidino-2-phenylacetophenone (hydrochloride) - Safety Data Sheet.

-

ChemicalBook. 2'-IODO-2-PHENYLACETOPHENONE | 430429-42-8.

Sources

- 1. This compound | 214900-27-3 [amp.chemicalbook.com]

- 2. 2'-IODO-2-PHENYLACETOPHENONE | 430429-42-8 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.se [fishersci.se]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 11. pppmag.com [pppmag.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. publications.ashp.org [publications.ashp.org]

- 14. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]

An In-Depth Technical Guide to the Synthesis of 3'-Iodo-2-phenylacetophenone Precursors

Introduction

3'-Iodo-2-phenylacetophenone is a valuable chemical intermediate, serving as a critical building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its structure, featuring a diaryl ketone core with a strategically placed iodine atom, allows for further functionalization through a variety of cross-coupling reactions. The iodine atom, being an excellent leaving group, makes this compound a versatile precursor for introducing diverse substituents onto the aromatic ring, a common strategy in drug discovery and development.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the principal synthetic strategies for obtaining this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and a comparative analysis of the most effective routes. The protocols described herein are designed to be self-validating systems, grounded in established chemical literature, to ensure reproducibility and success in the laboratory.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key precursors and strategic bond disconnections. Three primary strategies emerge, each with distinct advantages and challenges.

Caption: Retrosynthetic pathways for this compound.

Synthetic Strategy I: The "Late-Stage Iodination" Approach

This strategy involves first constructing the 2-phenylacetophenone core and subsequently introducing the iodine atom onto the desired position of the acetophenone ring.

Part A: Synthesis of the 2-Phenylacetophenone Core

The synthesis of 2-phenylacetophenone can be accomplished through several reliable methods. The choice of method often depends on the availability of starting materials, scale, and tolerance for specific reaction conditions.

Method 1: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, catalyzed by a strong Lewis acid.[1][2][3] To synthesize 2-phenylacetophenone, one can react benzene with phenylacetyl chloride.

-

Causality: Anhydrous aluminum chloride (AlCl₃) is used in stoichiometric amounts because it complexes with the product ketone, deactivating it towards further acylation and preventing side reactions.[2][4] The reaction must be performed under strictly anhydrous conditions as moisture deactivates the Lewis acid catalyst.[2][4]

Method 2: Grignard Reaction with Phenylacetonitrile

This method provides an excellent carbon-carbon bond-forming strategy by reacting a phenyl Grignard reagent (phenylmagnesium bromide) with phenylacetonitrile. The initial adduct, an imine salt, is subsequently hydrolyzed to yield the ketone.[5]

-

Expertise: This route is advantageous as it avoids the use of strong Lewis acids. However, Grignard reagents are highly sensitive to protic functional groups and atmospheric moisture, necessitating the use of oven-dried glassware and anhydrous solvents.[5][6]

Part B: Electrophilic Iodination of 2-Phenylacetophenone

Once 2-phenylacetophenone is synthesized, the final step in this strategy is the regioselective iodination at the 3'-position. The acetyl group is a deactivating, meta-directing group, while the benzyl moiety is a weakly activating, ortho-, para-directing group. The 3'-position is meta to the acetyl group, making it the electronically favored site for electrophilic substitution.

-

Mechanism Insight: Direct iodination with molecular iodine (I₂) is often slow. Therefore, an oxidizing agent such as hydrogen peroxide, nitric acid, or a copper salt is typically added.[7] These agents oxidize I₂ to a more potent electrophilic species (e.g., I⁺), which then reacts with the aromatic ring.[7]

Synthetic Strategy II: The "Precursor Derivatization" (Sandmeyer) Approach

A highly effective and reliable strategy for introducing an iodo group onto an aromatic ring is the Sandmeyer reaction.[8] This multi-step sequence begins with 2-phenylacetophenone and proceeds through nitration, reduction, and finally, diazotization followed by iodide substitution. This route offers excellent control over regiochemistry and generally provides high yields.[8]

Caption: Workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol: The Sandmeyer Sequence

This protocol is a three-step process starting from commercially available 2-phenylacetophenone.

Step 1: Nitration of 2-Phenylacetophenone

This step introduces a nitro group at the 3'-position, guided by the meta-directing effect of the acetyl group.

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 2-Phenylacetophenone | C₁₄H₁₂O | 196.24 | 19.6 g | 1.0 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 100 mL | - |

| Nitric Acid (conc.) | HNO₃ | 63.01 | 7.5 mL | ~1.2 |

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, cool 100 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 19.6 g of 2-phenylacetophenone to the cold acid, ensuring the temperature remains below 5 °C.

-

Prepare a nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to 25 mL of cold, concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the acetophenone solution over 30-45 minutes, maintaining the internal temperature between 0-5 °C.

-

After the addition is complete, stir the mixture for an additional 60 minutes at 0-5 °C.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

The solid 3'-nitro-2-phenylacetophenone will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 2: Reduction of 3'-Nitro-2-phenylacetophenone

The nitro group is reduced to a primary amine, a necessary precursor for the Sandmeyer reaction.

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 3'-Nitro-2-phenylacetophenone | C₁₄H₁₁NO₃ | 241.24 | 24.1 g | 1.0 |

| Tin (granulated) | Sn | 118.71 | 54 g | ~4.5 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 120 mL | - |

| Sodium Hydroxide | NaOH | 40.00 | As needed | - |

Procedure:

-

In a round-bottom flask, create a suspension of 24.1 g of 3'-nitro-2-phenylacetophenone and 54 g of granulated tin in 100 mL of ethanol.

-

Heat the mixture to reflux and add 120 mL of concentrated hydrochloric acid portion-wise through the reflux condenser.

-

After the addition is complete, continue refluxing for 3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH solution until the tin salts dissolve and the solution is strongly alkaline.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 3'-amino-2-phenylacetophenone.

Step 3: Sandmeyer Iodination of 3'-Amino-2-phenylacetophenone

The final step converts the amino group to an iodo group via a diazonium salt intermediate.

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 3'-Amino-2-phenylacetophenone | C₁₄H₁₃NO | 211.26 | 21.1 g | 1.0 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 30 mL | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 7.6 g | 1.1 |

| Potassium Iodide | KI | 166.00 | 20 g | 1.2 |

Procedure:

-

Dissolve 21.1 g of 3'-amino-2-phenylacetophenone in a mixture of 30 mL of concentrated HCl and 100 mL of water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 7.6 g of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for 20 minutes to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve 20 g of potassium iodide in 50 mL of water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (N₂ gas) will occur.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with a saturated sodium thiosulfate solution to remove excess iodine, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Comparative Analysis of Synthetic Strategies